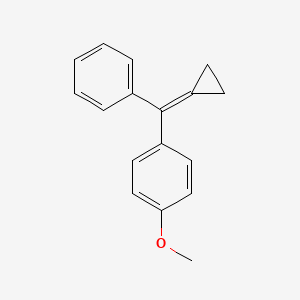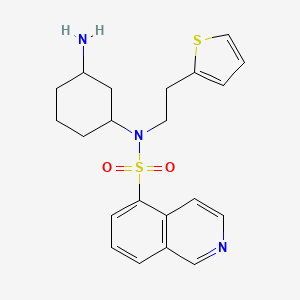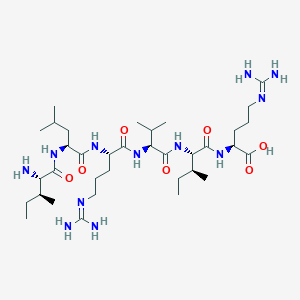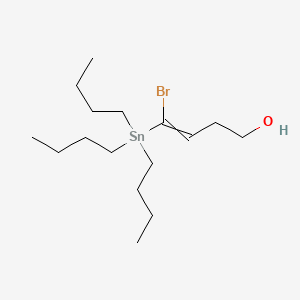![molecular formula C17H23NO3 B12592192 5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate CAS No. 583873-03-4](/img/structure/B12592192.png)
5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate is an organic compound with a complex structure that includes an ethyl group, a formylphenyl group, and a pentyl prop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate typically involves multiple steps. One common method is the reaction of 4-formylphenylamine with ethyl bromide to form ethyl(4-formylphenyl)amine. This intermediate is then reacted with 5-bromopentyl prop-2-enoate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ethyl group can be substituted with other alkyl groups using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of potassium carbonate.
Major Products
Oxidation: 5-[Ethyl(4-carboxyphenyl)amino]pentyl prop-2-enoate.
Reduction: 5-[Ethyl(4-hydroxyphenyl)amino]pentyl prop-2-enoate.
Substitution: Various alkyl-substituted derivatives depending on the alkyl halide used.
Applications De Recherche Scientifique
5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The prop-2-enoate moiety can participate in Michael addition reactions, further modifying biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Formylphenylboronic acid: Shares the formylphenyl group but differs in the boronic acid moiety.
Ethyl acrylate: Contains the prop-2-enoate group but lacks the formylphenyl and ethylamino groups.
Uniqueness
5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
583873-03-4 |
|---|---|
Formule moléculaire |
C17H23NO3 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
5-(N-ethyl-4-formylanilino)pentyl prop-2-enoate |
InChI |
InChI=1S/C17H23NO3/c1-3-17(20)21-13-7-5-6-12-18(4-2)16-10-8-15(14-19)9-11-16/h3,8-11,14H,1,4-7,12-13H2,2H3 |
Clé InChI |
YBZSUBHFUJMOTO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCCCOC(=O)C=C)C1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12592113.png)
![3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate](/img/structure/B12592119.png)

![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)
![2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12592134.png)

![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)




propanedinitrile](/img/structure/B12592176.png)


